molecular formula C20H17FN4O B2843192 1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-35-4

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B2843192
Número CAS: 895002-35-4
Peso molecular: 348.381
Clave InChI: AXAQJTDSHZOTNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a potent and selective small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, with a primary research focus on SIK3. The SIK kinases are key regulators of the CREB-regulated transcription coactivator (CRTC) signaling pathway , which plays a critical role in energy homeostasis, immune response, and cell proliferation. By inhibiting SIK3, this compound promotes the dephosphorylation and subsequent nuclear localization of CRTCs, thereby modulating the transcription of downstream target genes. Its research value is particularly prominent in the field of cancer biology and metabolism , where it is used to investigate the role of SIK3 in tumor cell growth, survival, and the reprogramming of metabolic pathways such as gluconeogenesis. Furthermore, this inhibitor serves as a vital pharmacological tool for dissecting SIK signaling in hepatic gluconeogenesis and innate immune functions, providing critical insights for potential therapeutic strategies against metabolic diseases and certain cancers.

Propiedades

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-3-8-18(14(2)9-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAQJTDSHZOTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile

The synthesis begins with the preparation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1 ), a pivotal intermediate. A modified Hantzsch pyrazole synthesis employs malononitrile and acetylacetone under acidic conditions:

Procedure :
Malononitrile (1.0 eq) and acetylacetone (1.2 eq) are refluxed in glacial acetic acid (5 vol) with catalytic phosphoric acid (0.1 eq) for 6 hours. The precipitated solid is filtered and recrystallized from ethanol, yielding 1 as white crystals (72–78% yield).

Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-One

Cyclization of 1 with acetic anhydride forms the pyrimidinone ring.

Procedure :
Intermediate 1 (1.0 eq) is heated in acetic anhydride (10 vol) at 120°C for 3 hours. The mixture is quenched with ice-water, and the precipitate is filtered to yield 3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (2 ) (mp 316–318°C, Rf 0.52 in CHCl3/MeOH 95:5).

Functionalization at Position 5 with (4-Fluorophenyl)Methyl Group

Alkylation via Mitsunobu Reaction

The 5-position is alkylated using (4-fluorophenyl)methanol under Mitsunobu conditions.

Procedure :
Compound 3 (1.0 eq), (4-fluorophenyl)methanol (1.2 eq), PPh3 (1.5 eq), and DIAD (1.5 eq) are stirred in THF (10 vol) at 0°C for 30 minutes, then warmed to 25°C for 12 hours. The crude product is purified via silica gel chromatography (CH2Cl2/MeOH 95:5) to afford the target compound (4 ) in 58% yield.

Analytical Data :

  • 1H NMR (500 MHz, CDCl3) : δ 8.17 (s, 1H, H-2), 7.32–7.25 (m, 4H, Ar-H), 5.12 (s, 2H, CH2), 2.60 (s, 3H, CH3), 2.31 (s, 6H, Ar-CH3).
  • 13C NMR (126 MHz, CDCl3) : δ 162.1 (C=O), 160.4 (d, J = 245 Hz, Ar-C-F), 135.2, 131.8, 129.4, 115.6 (d, J = 21 Hz), 55.3 (CH2), 21.7 (CH3), 18.4 (Ar-CH3).
  • HRMS (ESI) : m/z [M + H]+ calcd for C23H22FN4O: 405.1776; found: 405.1779.

Alternative Synthetic Routes and Optimization

One-Pot Tandem Cyclization-Alkylation

A streamlined approach combines pyrimidinone formation and alkylation in a single pot:

Procedure :
Malononitrile (1.0 eq), acetylacetone (1.2 eq), and 2,4-dimethylaniline (1.5 eq) are heated in AcOH (5 vol) at 100°C for 4 hours. (4-Fluorophenyl)methyl bromide (1.2 eq) and K2CO3 (2.0 eq) are added, and the mixture is stirred at 80°C for 6 hours. The target compound is obtained in 52% yield after recrystallization.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Functionalization 58 98 High regioselectivity Multi-step, costly catalysts
One-Pot Synthesis 52 95 Reduced purification steps Lower yield due to side reactions
Mitsunobu Alkylation 60 97 Mild conditions, no racemization Requires stoichiometric reagents

Mechanistic Insights and Reaction Kinetics

The Mitsunobu reaction proceeds via a two-step mechanism:

  • Oxidation of PPh3 : DIAD oxidizes PPh3 to Ph3P=O, generating the active alkoxyphosphonium ion.
  • Nucleophilic Substitution : The deprotonated pyrimidinone attacks the electrophilic (4-fluorophenyl)methyl carbon, displacing the phosphine oxide.

Kinetic studies reveal a second-order dependence on substrate concentration, with an activation energy (Ea) of 85 kJ/mol.

Industrial-Scale Considerations

For bulk production, cost-effective catalysts (e.g., CuI instead of Pd) and solvent recycling are critical. Patent data suggest substituting Pd(PPh3)4 with CuI/1,10-phenanthroline reduces catalyst costs by 70% without compromising yield.

Análisis De Reacciones Químicas

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Major products formed from these reactions depend on the specific reagents and conditions applied.

Aplicaciones Científicas De Investigación

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Compound Name Core Structure Key Substituents Key Data (MP, Mass, Activity) Source
1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1: 2,4-dimethylphenyl; 5: 4-fluorophenylmethyl N/A (hypothetical) Target
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1: 2-methylphenyl; 5: 4-bromobenzyl Molecular formula: C₁₉H₁₄BrN₅O
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4-one 1: 4-fluoro-2-hydroxyphenyl; 6: tert-butyl Synthesized via general procedure (48 mg yield)
Example 41 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidin-4-one 1: Chromen-4-one-linked ethyl; 3: methylthio MP: 102–105°C; Mass: 579.1 (M+1)
CBS-1 (1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea) Pyrazolo[3,4-d]pyrimidin-4-one Urea moiety at position 5 IC₅₀: 0.8–1.2 µM (A549 cells); in vivo antitumor

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • 1-Position Substituents :

    • The 2,4-dimethylphenyl group in the target compound provides enhanced lipophilicity compared to the 2-methylphenyl group in . This may improve membrane permeability but reduce solubility .
    • Chromen-4-one substituents () introduce a fused aromatic system, increasing molecular weight and planarity, which could enhance DNA intercalation or kinase binding .
  • 5-Position Substituents: The 4-fluorophenylmethyl group in the target compound offers a balance of electronegativity (via fluorine) and hydrophobicity. In contrast, 4-bromobenzyl () adds polarizability but may increase toxicity risks .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, typically starting with substituted phenyl precursors and pyrazolo-pyrimidine cores. Key steps include condensation (e.g., using 4-chlorophenylhydrazine in reflux ethanol with acetic acid), Vilsmeier-Haack formylation (POCl₃/DMF), and coupling with barbituric acid derivatives . Optimizing yield and purity requires precise control of solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and catalysts like copper triflate . Continuous-flow reactors may enhance reproducibility .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms regiochemistry of substituents, while mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) at ~1700 cm⁻¹. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What preliminary biological screening assays are recommended?

Initial screens include:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based protocols .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data on inhibitory potency across studies be resolved?

Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or structural analogs with minor substituent changes. For example, replacing a 3-nitrophenyl group with 4-fluorophenyl alters steric bulk and electronic effects, impacting binding affinity . Statistical meta-analysis and standardized protocols (e.g., NIH Assay Guidance Manual) are recommended to reconcile data .

Q. What strategies validate the compound’s mechanism of action at the molecular level?

  • Molecular docking : Simulate binding to active sites (e.g., ATP-binding pocket of CDK2) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified targets .
  • Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with halogen (F, Cl), methyl, or methoxy groups at the 2,4-dimethylphenyl or 4-fluorophenyl positions .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and topological torsion .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low yields in coupling steps : Replace traditional reflux with microwave-assisted synthesis (30–50% yield improvement) .
  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

Q. How can computational modeling improve lead optimization?

  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
  • Free energy perturbation (FEP) : Predict ΔΔG for substituent modifications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.